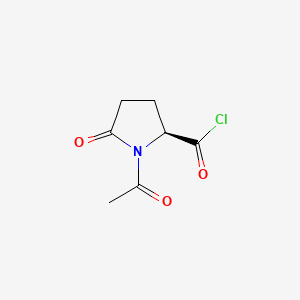

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride

Übersicht

Beschreibung

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is often used as an intermediate in the synthesis of peptides and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of L-proline with acetic anhydride to form 1-acetyl-L-proline, which is then treated with thionyl chloride to yield 1-acetyl-5-oxo-L-prolyl chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: In an industrial setting, the production of 1-acetyl-5-oxo-L-prolyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-acetyl-5-oxo-L-proline.

Reduction: It can be reduced to form 1-acetyl-5-hydroxy-L-proline.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, chloroform, and ethanol.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products:

Amides and Esters: Formed through substitution reactions.

1-Acetyl-5-oxo-L-proline: Formed through hydrolysis.

1-Acetyl-5-hydroxy-L-proline: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against multidrug-resistant Gram-positive bacteria and fungi.

Case Studies

- Study on Antimicrobial Efficacy : A study reported that specific derivatives exhibited strong activity against vancomycin-intermediate S. aureus strains, with MIC values indicating significant potency compared to traditional antibiotics like clindamycin .

- Fungal Pathogen Resistance : Another investigation identified that certain compounds showed activity against azole-resistant Aspergillus fumigatus, suggesting a potential pathway for developing new antifungal therapies .

Anticancer Applications

The anticancer properties of (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride are being actively researched, particularly for its effects on non-small cell lung cancer cells.

Cytotoxic Activity

In vitro studies using A549 human pulmonary cancer cell lines demonstrated that specific derivatives significantly reduced cell viability, indicating strong anticancer activity. The incorporation of substituents like 3,5-dichloro-2-hydroxyphenyl was shown to enhance this activity considerably .

Synthetic Applications

In addition to biological applications, this compound serves as a valuable intermediate in organic synthesis.

Building Block for Peptidomimetics

The compound's structure allows it to act as a scaffold for synthesizing peptidomimetics, which can mimic peptide behavior while enhancing stability and bioavailability .

Applications in Polymer Chemistry

Research has indicated that pyrrolidone derivatives can enhance curing rates in resin formulations, suggesting their utility in developing advanced materials with improved properties .

Wirkmechanismus

The mechanism of action of 1-acetyl-5-oxo-L-prolyl chloride involves its reactivity with various nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is harnessed in the synthesis of peptides and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Vergleich Mit ähnlichen Verbindungen

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride can be compared with other similar compounds such as:

L-Proline: The parent amino acid from which it is derived.

1-Acetyl-L-proline: An intermediate in its synthesis.

5-Hydroxy-L-proline: A hydroxylated derivative with different reactivity.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its role as an intermediate in peptide synthesis and its applications in various fields make it a valuable compound in scientific research.

Biologische Aktivität

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in cancer treatment and antimicrobial therapies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-oxopyrrolidine derivatives with acetic anhydride and thionyl chloride. The synthetic route is crucial as it influences the biological properties of the resulting compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Compounds derived from 5-oxopyrrolidine structures demonstrated potent anticancer activity, with some derivatives reducing A549 cell viability significantly compared to standard treatments like cisplatin .

- The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

| Compound | Cell Line Tested | Viability (%) | Reference |

|---|---|---|---|

| This compound | A549 | 66% | |

| Cisplatin | A549 | 50% | |

| Compound 21 (5-nitrothiophene derivative) | A549 | 70% |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It has been evaluated against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Key Findings:

- The compound exhibited selective antimicrobial activity, particularly against linezolid and tedizolid-resistant Staphylococcus aureus strains .

- Its efficacy was assessed using standard broth microdilution techniques, revealing minimum inhibitory concentrations (MIC) that suggest potential for therapeutic applications in treating resistant infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it may induce apoptosis through mitochondrial pathways and inhibit key enzymes involved in cell proliferation. For antimicrobial effects, it likely disrupts bacterial cell wall synthesis or interferes with protein synthesis mechanisms.

Case Studies

- Anticancer Study : In vitro studies on A549 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : A study focusing on multidrug-resistant Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Eigenschaften

IUPAC Name |

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-4(10)9-5(7(8)12)2-3-6(9)11/h5H,2-3H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSMHWPJXBGWBL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CCC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CCC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664760 | |

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105425-26-1 | |

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.